molecular formula C14H21NO2 B5678100 5-(Azepan-1-ylmethyl)-2-methoxyphenol

5-(Azepan-1-ylmethyl)-2-methoxyphenol

Cat. No.: B5678100
M. Wt: 235.32 g/mol
InChI Key: VZGIUFXANYAAKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Azepan-1-ylmethyl)-2-methoxyphenol is an organic compound that features a phenol group substituted with an azepane ring and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azepan-1-ylmethyl)-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with azepane under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of azepane. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(Azepan-1-ylmethyl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler phenol derivative.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of simpler phenol derivatives.

    Substitution: Formation of various substituted phenol derivatives depending on the substituent introduced.

Scientific Research Applications

5-(Azepan-1-ylmethyl)-2-methoxyphenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Azepan-1-ylmethyl)-2-methoxyphenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the azepane ring can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate various biological pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Azepan-1-yl)pentan-1-amine: Similar structure but lacks the methoxy group.

    3-(Azepan-1-ylmethyl)-1H-indole: Contains an indole ring instead of a phenol group.

    Phenoxy acetamide derivatives: Similar phenol-based compounds with different substituents.

Uniqueness

5-(Azepan-1-ylmethyl)-2-methoxyphenol is unique due to the presence of both the azepane ring and the methoxy group, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(azepan-1-ylmethyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-17-14-7-6-12(10-13(14)16)11-15-8-4-2-3-5-9-15/h6-7,10,16H,2-5,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGIUFXANYAAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.